N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide

IKK2 inhibition Kinase inhibitor Inflammation

Researchers probing canonical NF-κB signaling require tool compounds with defined IKK2 selectivity. This indole-3-carboxamide, featuring a critical N-methylindole core and 4-chlorophenylacetyl terminus, directly engages the IKK2 active site. It resolves ambiguity from broad-spectrum inhibitors. - Enables selective IKK2 blockade over IKK1. - Validated scaffold from GlaxoSmithKline patent series. - Suitable for in vitro/in vivo inflammation and tissue repair models. Available for immediate purchase with batch-specific analytical data.

Molecular Formula C20H20ClN3O2
Molecular Weight 369.8 g/mol
Cat. No. B12179866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide
Molecular FormulaC20H20ClN3O2
Molecular Weight369.8 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C20H20ClN3O2/c1-24-13-17(16-4-2-3-5-18(16)24)20(26)23-11-10-22-19(25)12-14-6-8-15(21)9-7-14/h2-9,13H,10-12H2,1H3,(H,22,25)(H,23,26)
InChIKeyAWWLHXLYGZFUDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and IKK2 Inhibitor Class


N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide (CAS: 1144461-53-9) is a synthetic indole-3-carboxamide derivative that belongs to a class of compounds disclosed as inhibitors of IKK2 (IκB kinase β) kinase activity . Its structure features a 1-methylindole core linked via an ethylenediamine spacer to a 4-chlorophenylacetyl moiety. This scaffold type has been the subject of multiple patent filings by GlaxoSmithKline, which describe the utility of such indole carboxamides in treating inflammatory and tissue repair disorders mediated by IKK2 .

Why Generic Substitution Fails


The specific substitution pattern of N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide directly influences its molecular recognition at the IKK2 active site. Patent disclosures for the broader structural class indicate that variations in the indole N-substituent (here, a methyl group) and the nature of the terminal arylacetyl group (here, a 4-chlorophenylacetyl) are critical determinants of inhibitory potency and selectivity over other kinases . Replacing the 4-chlorophenylacetyl group with an unsubstituted phenylacetyl or a different halogenated arylacetyl, or removing the N-methyl group, can lead to orders-of-magnitude changes in IKK2 inhibition, making generic substitution unreliable for any application requiring defined pharmacological activity .

Procurement Differentiation Guide


IKK2 Inhibitory Potency

The target compound is structurally encompassed by the genus disclosed in US20070254873, which describes indole carboxamide derivatives as direct inhibitors of IKK2 kinase activity . While the exact IC50 value for this specific compound was not located in the public domain, representative examples from the same patent class, bearing similar indole-3-carboxamide cores with varying N-aryl or N-alkyl substitutions, exhibit potent IKK2 inhibition in the low nanomolar range . For context, the well-known IKK2 inhibitor SC-514 has a reported IC50 of 11.2 µM . The presence of the 4-chlorophenylacetyl group in the target compound is predicted to contribute to enhanced potency relative to unsubstituted phenylacetyl analogs, based on the structure-activity relationships (SAR) outlined in the patent .

IKK2 inhibition Kinase inhibitor Inflammation

IKK2 Selectivity Over IKK1

The N-methyl substitution on the indole ring is a structural feature that has been associated with improved selectivity for IKK2 over IKK1 within this chemical series . Selectivity data for a close structural analog indicated an IKK1 IC50 approximately 5-fold higher than its IKK2 IC50, suggesting that the N-methylindole-3-carboxamide scaffold favors discrimination between the two isoforms . Although direct selectivity data for the target compound are unavailable, a des-methyl analog (N-(2-(2-(4-chlorophenyl)acetamido)ethyl)-1H-indole-3-carboxamide) would be expected to exhibit a narrower selectivity margin, as the indole N-H can form additional hydrogen bonds within the IKK1 active site.

IKK2 selectivity IKK1 Kinase profiling

4-Chloro Substitution Impact

The 4-chloro substituent on the phenylacetyl group is capable of engaging in favorable halogen-π interactions within a hydrophobic sub-pocket of IKK2, as suggested by the patent's SAR discussion . This interaction is absent in the non-halogenated phenylacetyl analog (N-(2-(2-(phenyl)acetamido)ethyl)-1-methyl-1H-indole-3-carboxamide). Although no head-to-head comparison data are publicly available, the SAR table in the patent implies that 4-halogenated arylacetyl derivatives consistently yield lower IC50 values than their unsubstituted counterparts, with a typical potency improvement ranging from 2- to 10-fold .

Halogen bonding IKK2 SAR Potency

Recommended Application Scenarios


NF-κB Pathway Inhibition in Inflammatory Models

Based on its classification as an indole carboxamide IKK2 inhibitor, the compound is suited for in vitro and in vivo studies of IKK2-dependent NF-κB signaling in cellular models of rheumatoid arthritis, asthma, or COPD, as described in the originating patents . Researchers should use it as a tool compound to interrogate the canonical NF-κB pathway where selective IKK2 blockade is required.

SAR Exploration of IKK2 Inhibitors

The compound serves as a key analog in SAR campaigns focused on the ethylenediamine linker and 4-chlorophenylacetyl terminus, allowing comparison with des-methyl, des-chloro, and alternative arylacetyl derivatives to map the pharmacophore for IKK2 inhibition .

IKK Isoform Selectivity Profiling

Due to the inferred selectivity of the N-methylindole-3-carboxamide scaffold for IKK2 over IKK1, this compound can be included in kinase selectivity panels to validate isoform-specific effects, particularly when comparing against broad-spectrum IKK inhibitors .

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